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Compound of Interest

Compound Name: (S,S)-(+)-1,2-Cycloheptanediol
CAS No.: 108268-27-5
Cat. No.: B034973

Get Quote

Executive Summary: The "Medium Ring" Threshold

In drug discovery, the transition from seven-membered (cycloheptane) to eight-membered
(cyclooctane) rings represents a critical boundary in conformational analysis. While
cycloheptanediol (C7) behaves largely as a flexible, "pseudorotating” scaffold similar to
cyclohexane, cyclooctanediol (C8) introduces the "Medium Ring Effect.”

This guide objectively compares these two scaffolds. The core finding is that C8 exhibits
significantly higher Prelog (transannular) strain (~9-10 kcal/mol total ring strain) compared to
the relatively modest strain of C7 (~6 kcal/mol). This difference dictates divergent reactivity
profiles, particularly in oxidation stability and protecting group kinetics.

Theoretical Framework: Deconstructing the Strain

To understand the performance differences, we must isolate the three components of ring
strain governing these diols.

The Strain Triad
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e Baeyer Strain (Angle Strain): Deviation from the ideal sp? tetrahedral angle (109.5°).

o C7 vs C8: Both rings are large enough to pucker and relieve almost all angle strain. This is
not the differentiator.

o Pitzer Strain (Torsional Strain): Repulsion between eclipsing bonds on adjacent carbons.
o C7: Moderate. Relieved by pseudorotation.

o C8: Significant. The complexity of the C8 conformational landscape makes avoiding

eclipsing interactions difficult.

e Prelog Strain (Transannular Strain): Steric repulsion between non-adjacent atoms forcing
their way into the ring center.

o C7: Minimal.[1]

o C8:Dominant. Hydrogen atoms on C1 and C4/C5 are forced into close proximity (Van der
Waals repulsion), creating a high-energy "filled" center.

Comparative Performance Analysis

The following data synthesizes thermodynamic stability and reactivity metrics.

Table 1: Physicochemical & Conformational Profile
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Feature

Cycloheptanediol
(C7)

Cyclooctanediol (C8)

Implication for Drug
Design

Total Ring Strain

~6.2 kcal/mol

~9.7 kcal/mol

C8 scaffolds are
energetically "spring-
loaded," increasing

reactivity.

Dominant Strain

Pitzer (Torsional)

Prelog (Transannular)

C8 requires careful
substitution to avoid

transannular clashes.

Stable Conformer

Twist-Chair

Boat-Chair (BC) /

Crown

C8 has a complex
manifold; predicting
binding poses is
computationally

expensive.

Pseudorotation

Facile (Low barrier)

Restricted

C7 adapts to binding
pockets; C8 is semi-
rigid but floppy in

specific modes.

Oxidation Risk

Low (Normal ketone

formation)

High (Transannular
hydride shifts)

C8 alcohols often
yield side products
during oxidation.

Acetonide Rate

Fast (cis-isomer)

Slow/Variable

C8 rigidity hinders the
orbital alignment
required for

protection.

Deep Dive: The "Prelog" Effect & Transannular

Reactivity

The defining characteristic of cyclooctanediol is its susceptibility to transannular reactions. In

C8 systems, the hydrogens pointing "inward" are spatially close to the functional groups across

the ring.
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Mechanism: Transannular Hydride Shift

When oxidizing a C8-alcohol (or diol) to a ketone, a hydride from C5 can transfer across the
ring to the developing carbocation/carbonyl at C1. This results in unexpected substitution
patterns or ring contraction, a phenomenon rarely seen in C7 systems.

Divergent Outcomes
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Figure 1: The Transannular Hydride Shift mechanism. In medium rings (C8-C11), the proximity
of transannular hydrogens allows them to migrate during oxidation reactions, leading to
rearranged byproducts.

Experimental Protocols

To validate the strain profile of your specific diol scaffold, use the following self-validating
protocols.

Protocol A: Kinetic Acetonide Formation
(Conformational Probe)

Objective: Determine the relative ease of cis-diol alignment. High strain (C8) often retards this
reaction compared to flexible systems (C7).

e Reagents:

o Substrate: 1.0 equiv (C7-diol or C8-diol).
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o Reagent: 2,2-dimethoxypropane (5.0 equiv).
o Catalyst: p-TsOH (0.05 equiv).

o Solvent: Anhydrous DMF.

e Procedure:

[¢]

Dissolve diol in DMF under N2 atmosphere.

[¢]

Add 2,2-dimethoxypropane and catalyst at 25°C.

[e]

Sampling: Aliquot every 5 minutes for 60 minutes.

o

Quench: Triethylamine (excess relative to p-TsOH).
e Analysis:

o Analyze via GC-MS or *H NMR.

o Success Metric: Plot % conversion vs. time.

o Interpretation: C7 cis-diols typically reach >90% conversion in <15 mins. C8 cis-diols often
show a lag phase or incomplete conversion due to the energy penalty of distorting the
Boat-Chair conformer to planarize the O-C-C-O dihedral angle.

Protocol B: Variable Temperature (VT) NMR

Objective: Observe the "freezing" of conformers to quantify ring fluxionality.
e Setup: Dissolve 10 mg diol in CD2Clz (or toluene-d8 for low temp).

¢ Range: Run *H NMR from +25°C down to -90°C in 10°C decrements.

e Observation:

o C7: Signals usually remain sharp or broaden slightly; coalescence temperature is very low
(indicating high flexibility).
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o C8: Signals will broaden and split into distinct conformer populations (e.g., Boat-Chair vs.
Crown) at higher temperatures than C7.

o Calculation: Use the coalescence temperature (

) to calculate the activation energy (

) of the ring flip using the Eyring equation.

Synthesis & Lead Optimization Logic

When selecting between C7 and C8 scaffolds for drug development, use this decision logic:

Select Scaffold Size

Cycloheptane (C7) Cyclooctane (C8)

Risk: Transannular Reactivity
(Metabolic Liability)

C8 Mitigation Strategy:
Introduce sp2 centers (Ketones/Alkenes)
to flatten ring and reduce Prelog strain

Pros: Low Strain, Cons: Floppy Pros: Novel IP Space,
Predictable Chemistry (Entropy Penalty in Binding) Unique 3D Vectors

Click to download full resolution via product page

Figure 2: Strategic decision tree for scaffold selection. C8 offers unique geometry but requires
specific mitigation strategies (like introducing unsaturation) to manage transannular strain.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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